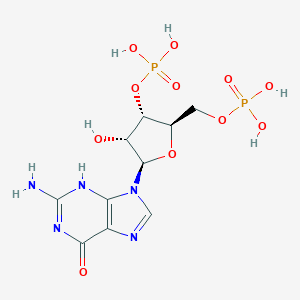

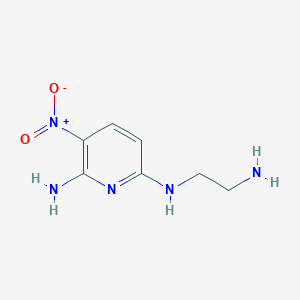

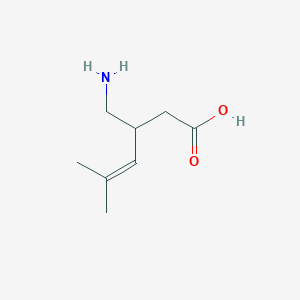

3-(Aminomethyl)-5-methylhex-4-enoic acid

Descripción general

Descripción

3-(Aminomethyl)-5-methylhex-4-enoic acid is a compound of interest in the field of medicinal chemistry, particularly due to its anticonvulsant properties. It is structurally related to 4-aminohex-5-enoic acid, which is known to be a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain, suggesting its potential in neurological applications .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the asymmetric synthesis of (S)-4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, was achieved with excellent enantioselectivity from L-glutamic acid, which could provide insights into the synthesis of 3-(aminomethyl)-5-methylhex-4-enoic acid . Additionally, the enzymatic resolution of methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate using lipase-assisted acylation indicates the potential for enantioselective synthesis methods for related compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-(aminomethyl)-5-methylhex-4-enoic acid is not detailed in the provided papers, related compounds have been studied. For example, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by various spectroscopic methods, and its vibrational wavenumbers were computed using quantum chemical methods . These techniques could be applied to 3-(aminomethyl)-5-methylhex-4-enoic acid to gain a deeper understanding of its structure.

Chemical Reactions Analysis

The chemical behavior of 3-(aminomethyl)-5-methylhex-4-enoic acid can be inferred from studies on similar compounds. The irreversible inhibition of mammalian 4-aminobutyrate aminotransferase by 4-amino-hex-5-enoic acid, due to its substrate analog nature, suggests that 3-(aminomethyl)-5-methylhex-4-enoic acid could also participate in similar enzyme inhibition reactions .

Physical and Chemical Properties Analysis

A specific and sensitive method for the measurement of (S)-3-(aminomethyl)-5-methylhexanoic acid in biological fluids was developed, indicating the compound's stability and suitability for quantitative analysis in plasma and milk . This suggests that 3-(aminomethyl)-5-methylhex-4-enoic acid may have similar stability and could be measured using comparable techniques.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A significant application of 3-(Aminomethyl)-5-methylhex-4-enoic acid involves its enantioselective synthesis. Burk et al. (2003) developed a concise synthesis process using asymmetric hydrogenation as the key step, demonstrating high efficiency and purity in the final product (Burk et al., 2003).

Synthesis of Labelled Compounds

Jessen, Selvig, and Valsborg (2001) explored a novel method for synthesizing N-protected 14C-labelled analogues of 3-(Aminomethyl)-5-methylhex-4-enoic acid. This method is crucial for research requiring radiolabeled compounds for tracing and analysis purposes (Jessen, Selvig, & Valsborg, 2001).

Biosynthesis Studies

Research by Fowden and Mazelis (1971) on Aesculus californica revealed insights into the biosynthesis of 2-amino-4-methylhex-4-enoic acid, using 14C-labelled precursors. This study contributes to understanding the natural biosynthetic pathways of this compound (Fowden & Mazelis, 1971).

Chemical Rearrangements

Ansell, Emmett, and Grimwood (1969) investigated the skeletal rearrangements occurring in related compounds, like 4-methylhex-4-enoic acid, during processes like lactonisation and acylation. Such studies are crucial in understanding the chemical behavior of structurally similar compounds (Ansell, Emmett, & Grimwood, 1969).

Characterization of Amino Acids

Fowden (1968) isolated and characterized several amino acids from Aesculus californica, including 2-amino-4-methylhex-4-enoic acid. This work contributes to the broader understanding of amino acids in various biological species (Fowden, 1968).

Catalytic Hydrogenation Studies

Crombie, Jenkins, and Roblin (1975) conducted a detailed study on the palladium-catalysed hydrogenation of related compounds. Their research provides insight into the conversion of molecular dissymmetry, which is fundamental in understanding the chemical reactions of similar compounds (Crombie, Jenkins, & Roblin, 1975).

Photoisomerizations Studies

Childs et al. (1983) examined the photoisomerizations of compounds related to 3-(Aminomethyl)-5-methylhex-4-enoic acid, shedding light on the behavior of these compounds under different light conditions (Childs et al., 1983).

Amino Acids in Hallucinogenic Species

Gellert, Halpern, and Rudzats (1973) isolated amino acids, including 2-amino-4-methylhex-5-enoic acid, from a hallucinogenic Boletus species. This research is significant for understanding the chemical composition of psychoactive plants (Gellert, Halpern, & Rudzats, 1973).

Mass Spectrometry of δ-Lactones

Urbach, Stark, and Nobuhara (1972) focused on the mass spectra of δ-lactones of related hydroxy-2-enoic acids, an essential technique for the characterization and identification of similar compounds (Urbach, Stark, & Nobuhara, 1972).

Synthesis of Pregabalin

Yan Huang (2009) proposed a method for synthesizing (S)-(+)-(aminomethyl)-5-methylhexanoic acid, a pharmacologically active isomer of 3-(Aminomethyl)-5-methylhex-4-enoic acid. This method is significant for pharmaceutical applications (Huang, 2009).

Isolation of Process Impurity

Prakash et al. (2015) developed cost-effective methods for isolating 3-(Aminomethyl)-5-methylhex-4-enoic acid as a process impurity of Pregabalin, demonstrating the importance of purity in pharmaceutical production (Prakash et al., 2015).

Substrate Specificities in Enzyme Studies

Anderson and Fowden (1970) investigated the substrate specificities of phenylalanyl-tRNA synthetases in Aesculus species, contributing to the understanding of enzyme-substrate interactions (Anderson & Fowden, 1970).

Direcciones Futuras

The integration of boronic acid with peptides, which “3-(Aminomethyl)-5-methylhexanoic acid” is a derivative of, has led to broad applications. These include the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces .

Propiedades

IUPAC Name |

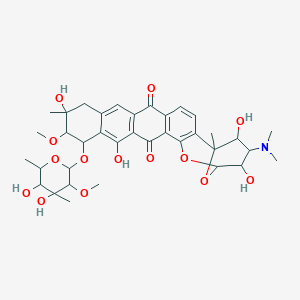

3-(aminomethyl)-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILHQHHDJPATCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=O)O)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649498 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-methylhex-4-enoic acid | |

CAS RN |

216576-74-8 | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216576748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(AMINOMETHYL)-5-METHYLHEX-4-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7U7G262K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)

![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)